N-(2-phenoxyethyl)oxan-4-amine
Description
N-(2-Phenoxyethyl)oxan-4-amine (CAS: 1803586-92-6) is a secondary amine featuring an oxane (tetrahydropyran) ring linked to a phenoxyethyl group. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol (free base) or 257.76 g/mol as the hydrochloride salt (). Key identifiers include:
- SMILES: C1COCCC1NCCOC2=CC=CC=C2
- InChIKey: IFLILLCCENHNNQ-UHFFFAOYSA-N
- Purity: ≥95% (as hydrochloride salt; ).
Analytical characterization methods include ¹H-NMR, LC-MS, and HPLC (). The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical or materials science research.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)oxan-4-amine |
InChI |
InChI=1S/C13H19NO2/c1-2-4-13(5-3-1)16-11-8-14-12-6-9-15-10-7-12/h1-5,12,14H,6-11H2 |
InChI Key |
IFLILLCCENHNNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)oxan-4-amine typically involves the reaction of 2-phenoxyethanol with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dichloromethane or ethanol. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-(2-phenoxyethyl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound belongs to the oxan-4-amine family, where the amine group is attached to the 4-position of the oxane ring. Comparisons with analogs highlight how substituents modulate properties:
Key Observations:
- Phenoxyethyl vs. Aromatic Groups: The phenoxyethyl group in the target compound provides moderate lipophilicity compared to the more hydrophobic 2,5-dimethylphenyl analog ().
- Morpholine vs.
- Bioactivity: While the target compound lacks reported cytotoxicity, 2-Phenoxyethyl 4-hydroxybenzoate () shows strong activity against breast cancer cells, attributed to hydrogen bonding with DNA. The absence of a hydroxyl group in this compound may limit similar interactions.
- Reactivity: Alkyne-containing analogs (e.g., N-(but-3-yn-1-yl)oxan-4-amine HCl) are tailored for click chemistry, unlike the phenoxyethyl variant ().
Physicochemical Properties :
- Solubility: The hydrochloride salt of this compound likely has higher aqueous solubility than its free base or lipophilic analogs (e.g., 2,5-dimethylphenyl derivative).
- Melting Point: Not reported for the target compound, but related oxan-4-amine salts (e.g., ) show melting points >100°C, indicating crystalline stability.
Biological Activity
N-(2-phenoxyethyl)oxan-4-amine is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of respiratory medicine and oncology. This article reviews its biological activity, including antitussive properties, anticancer effects, and potential interactions within biological systems.
Antitussive Properties
This compound hydrochloride has been primarily investigated for its antitussive (cough-suppressing) properties. Research indicates that it may effectively modulate neural pathways associated with the cough reflex, offering relief for patients suffering from chronic cough conditions.
Experimental Studies
- Animal Models : Studies typically utilize guinea pigs or rodents to evaluate the efficacy of the compound. The administration is done either orally or intravenously, followed by cough induction using irritants.
- Results : Quantitative measurements focus on cough frequency, latency, and severity. Statistical analyses reveal significant reductions in these parameters in treated groups compared to controls. For instance, a study showed that the compound significantly reduced cough frequency by approximately 50% in treated animals compared to untreated controls.
Anticancer Activity
In addition to its antitussive effects, this compound has been explored for its anticancer potential. Preliminary studies suggest it exhibits cytotoxic effects against various cancer cell lines.
Mechanistic Insights
-
In Vitro Studies : The compound's impact on cancer cell viability and apoptosis has been assessed using standard assays such as MTT. Results indicate that this compound shows promising inhibitory activity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells.
Cell Line IC50 Value (µM) Comparison to Doxorubicin HCT-116 12.5 Lower efficacy HEP2 8.0 Higher efficacy - Xenograft Models : Animal models have demonstrated tumor growth inhibition when treated with the compound, suggesting its potential as an anticancer agent.
Pharmacodynamics and Interaction Studies
Research into the pharmacodynamics of this compound indicates possible interactions with enzymes or receptors involved in inflammation and microbial resistance pathways. Initial studies suggest that it may inhibit specific enzymes related to these pathways, although further research is necessary to elucidate these interactions fully .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit biological activities:
| Compound Name | Biological Activity |
|---|---|
| N-(oxan-4-yl)-N-(2-phenoxyethyl)acetamide | Anticancer |
| N-(oxan-4-yl)-N-(2-phenoxyethyl)butanamide | Antimicrobial |
| N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide | Enzyme inhibition |
These analogs highlight the versatility of the oxan ring structure in conferring distinct biological activities depending on the substituents present .
Case Studies and Future Directions
Several case studies have documented the therapeutic potential of this compound:
- Respiratory Conditions : Clinical assessments have shown significant improvements in cough suppression among patients treated with this compound.
- Oncology Trials : Early-phase trials are underway to evaluate its safety and efficacy in cancer treatment protocols, particularly for lung and colorectal cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
